2-Benzyl-1-(3-phenylpropyl)piperidine
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
18097-12-6 |
|---|---|
Molecular Formula |
C21H28BrN |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
2-benzyl-1-(3-phenylpropyl)piperidine;hydrobromide |
InChI |
InChI=1S/C21H27N.BrH/c1-3-10-19(11-4-1)14-9-17-22-16-8-7-15-21(22)18-20-12-5-2-6-13-20;/h1-6,10-13,21H,7-9,14-18H2;1H |
InChI Key |
GKHTZHXLDQLTFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)CC2=CC=CC=C2)CCCC3=CC=CC=C3.Br |
Origin of Product |
United States |
Modification of Substituents:a Primary Strategy Involves the Systematic Modification of Substituents on Both the Piperidine Nitrogen and the Ring Itself.
N-Substituent Modification: The N-substituent is often a key determinant of activity and selectivity. For instance, in a series of piperidine (B6355638) and piperazine (B1678402) derivatives targeting sigma receptors, extending the N-alkyl chain from a benzyl (B1604629) (one carbon) to a phenylethyl (two carbons) or phenylpropyl (three carbons) group led to a logarithmic decrease in sigma-1 receptor affinity, demonstrating the sensitivity of the target to the length and nature of this chain. unict.it In other cases, attaching polar substituents to the piperidine nitrogen has been used to reduce the compound's basicity (pKa) and lipophilicity (logP), which can improve pharmacokinetic properties. nih.govresearchgate.net
Ring Substitution: Altering substituents on the carbon atoms of the piperidine ring can fine-tune ligand-receptor interactions. Structure-activity relationship (SAR) studies on N-piperidinyl indoles revealed that changing a substituent's position from the 3-position to the 2-position of the indole (B1671886) moiety significantly affected the compound's intrinsic activity and receptor selectivity. This difference was rationalized through molecular docking, which showed varied interactions within the receptor's binding pocket. nih.gov
Physicochemical Property Modulation:optimizing Absorption, Distribution, Metabolism, and Excretion Adme Properties is Paramount. This Involves Tuning Properties Like Solubility, Lipophilicity, and Metabolic Stability. for Example, Sar Studies on 3 Phenoxypropyl Piperidine Analogues Focused on Modifying the Phenoxypropyl Region to Identify Compounds with Improved Potency and Selectivity for the Orl1 Receptor.nih.govresearchgate.netsimilarly, in the Development of Anti Tuberculosis Piperidinol Compounds, an Optimization Library Was Created to Explore the Sar and Improve Activity, Although This Also Revealed Potential Off Target Effects.nih.gov
These strategies, often guided by computational modeling and detailed biological testing, form an iterative cycle to refine a lead compound from the piperidine (B6355638) class into a potential drug candidate. youtube.com
Investigation of Biological Targets and Mechanisms of Action
Monoamine Transporter Interactions (Dopamine, Serotonin (B10506), Norepinephrine (B1679862) Transporters)
While direct data for 2-Benzyl-1-(3-phenylpropyl)piperidine is unavailable, research on related structures provides a framework for its potential interactions with monoamine transporters.
Binding Affinity and Selectivity Profile Analysis
Studies on N-benzylpiperidine and N-phenylpropylpiperidine analogs show that modifications at the piperidine (B6355638) nitrogen and substitutions on the piperidine ring significantly influence binding affinity and selectivity for the dopamine (B1211576) transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).
For instance, research on a series of 4-substituted-1-benzylpiperidines demonstrated that electron-withdrawing groups on the benzyl (B1604629) moiety can enhance binding to the DAT. Some analogs in these studies have been identified with high affinity for DAT and substantial selectivity over both SERT and NET. chemrxiv.org Similarly, studies of analogs of GBR 12909, which contains a 1-(3-phenylpropyl)piperazine (B2452999) (a close structural relative of piperidine) moiety, also highlight high-affinity binding at the DAT. nih.gov
The parent compound, 2-benzylpiperidine (B184556) (lacking the N-phenylpropyl group), has been reported to have a low affinity for the dopamine transporter, with a Ki value of 6,360 nM. Its interaction with the norepinephrine and serotonin transporters at a concentration of 10,000 nM was minimal, showing only 36% and 22% inhibition of radioligand binding, respectively.
Neurotransmitter Uptake Inhibition Mechanisms
The mechanism of action for related N-substituted piperidines at monoamine transporters is typically competitive inhibition of neurotransmitter reuptake. By binding to the transporter protein, these compounds block the reabsorption of dopamine, norepinephrine, or serotonin from the synaptic cleft, thereby increasing the extracellular concentration of the neurotransmitter.
Functional assays on various 4-benzylpiperidine (B145979) carboxamides have shown that the length of the linker chain connecting different parts of the molecule is critical for activity at the DAT. Specifically, compounds with a two-carbon linker showed a more potent inhibitory effect on dopamine reuptake compared to those with a three-carbon linker. polimi.itbindingdb.org This suggests that the spatial arrangement of the phenyl and piperidine groups is a key determinant for effective interaction with the dopamine transporter's binding pocket.
Sigma Receptor Subtype Modulation (σ1 and σ2)
The N-benzylpiperidine and N-phenylpropylpiperidine scaffolds are recognized pharmacophores for sigma (σ) receptors.
Ligand Binding Studies to Sigma Receptors
Research on N-(3-phenylpropyl)-N'-benzylpiperazines, which share key structural features with the target compound, has identified potent ligands for both σ1 and σ2 receptors, with binding affinities (Ki) in the low nanomolar range. nih.gov
A study on substituted piperidines provides the most relevant available data. It was found that moving a benzyl group to the 2-position of a piperidine ring was well-tolerated for sigma receptor binding. A compound identified as 1-(phenylpentyl)-2-benzylpiperidine , a close analog to the subject of this article, demonstrated a high affinity for the σ2 receptor with a Ki value of 10 nM.
Exploration of Receptor Subtype Selectivity
Selectivity for σ1 versus σ2 receptors is highly dependent on the specific chemical structure. In the N-(3-phenylpropyl)-N'-benzylpiperazine series, selectivity ratios (Ki σ2/Ki σ1) ranged from 1.4 to 52, indicating that some compounds preferentially bind to the σ1 receptor while others have more balanced affinities. nih.gov
In studies of other piperidine derivatives, the introduction of a benzyl group was shown to influence selectivity. For example, replacing a piperazine (B1678402) ring with a N-methyl piperidine scaffold in one series of compounds yielded derivatives with strong to moderate affinity for the σ1 receptor (Ki values from 0.54 to 108 nM) and varying degrees of selectivity over the σ2 subtype. nih.gov It has also been noted that shortening a phenylalkyl chain from five carbons (phenylpentyl) to three carbons (phenylpropyl) can maintain high affinity at sigma receptors.
Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)
The benzylpiperidine moiety is a core component of several known cholinesterase inhibitors, including the Alzheimer's disease medication Donepezil.
Numerous studies have explored the synthesis and evaluation of N-benzylpiperidine derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comnih.gov For example, a series of 1,3-dimethylbenzimidazolinone derivatives linked to a benzylpiperidine moiety produced compounds with submicromolar IC50 values against both AChE and BChE. nih.gov Another study on N-benzylpiperidine carboxamide derivatives also identified potent AChE inhibitors.
However, no studies were found that specifically measured the IC50 values for this compound against either AChE or BChE. The inhibitory activity of this class of compounds is highly sensitive to the specific substituents on both the benzyl and piperidine rings, making it impossible to extrapolate specific values for the target compound.
Enzymatic Assay Methodologies
The evaluation of benzylpiperidine derivatives as potential therapeutic agents relies on a variety of robust enzymatic assay methodologies to determine their potency and selectivity. The specific assay employed depends on the biological target being investigated.
For screening inhibitors of Monoacylglycerol Lipase (MAGL), fluorescence-based assays are commonly used due to their simplicity, sensitivity, and suitability for high-throughput screening. nih.gov These assays often utilize a fluorogenic substrate which, when hydrolyzed by MAGL, releases a highly fluorescent product. nih.govfrontiersin.org The increase in fluorescence is measured over time to determine enzyme activity. abcam.com The potency of an inhibitor is then quantified by its ability to reduce this signal. Another common method is a colorimetric assay where MAGL hydrolyzes a substrate like 4-nitrophenylacetate to produce a yellow product, 4-nitrophenol, whose absorbance can be measured. caymanchem.combioscience.co.uk For higher sensitivity, bioluminescence-based methods have also been developed, which can detect enzyme activity at picomolar concentrations. mdpi.com
To assess the activity of compounds at histamine (B1213489) receptors, such as the H3 receptor, radioligand binding assays are a standard method. These assays measure the ability of a test compound to displace a known radioactive ligand that binds specifically to the receptor. nih.govugr.es Functional assays are also employed to determine whether a compound acts as an antagonist. For the H3 receptor, this can involve using isolated tissue preparations, such as the guinea-pig jejunum, and measuring the compound's ability to counteract electrically evoked contractions. nih.gov
When evaluating compounds designed as multitarget inhibitors, such as those targeting cholinesterases in the context of Alzheimer's disease, a modified colorimetric Ellmann's assay is frequently used. nih.govresearchgate.net This assay quantifies the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) and the ability of the test compounds to inhibit them. nih.gov
Multitarget-Directed Ligand Development
The complexity of multifactorial diseases like Alzheimer's has driven the development of multitarget-directed ligands (MTDLs), a strategy for which the N-benzylpiperidine scaffold has proven to be a valuable template. nih.govnih.gov The MTDL approach aims to design single molecules capable of interacting with multiple biological targets involved in a disease's pathology. frontiersin.org
In the context of Alzheimer's disease, N-benzylpiperidine analogs have been designed and synthesized as dual inhibitors of both acetylcholinesterase (AChE) and β-secretase-1 (BACE-1). nih.govresearchgate.net This strategy is based on the rationale that inhibiting AChE addresses the cholinergic deficit, while inhibiting BACE-1 reduces the production of amyloid-β (Aβ) peptides, a hallmark of the disease. nih.gov
Furthermore, the benzylpiperidine framework has been incorporated into MTDLs that combine histamine H3 receptor antagonism with the inhibition of other enzymes. frontiersin.org For instance, ligands with dual activity as H3 receptor antagonists and cholinesterase inhibitors have been developed, leveraging the known role of both the histaminergic and cholinergic systems in cognitive processes. nih.govnih.gov The piperidine moiety is considered a critical structural element for achieving this dual activity. ugr.esacs.org This polypharmacological approach is believed to offer a more effective therapeutic intervention for complex central nervous system disorders. frontiersin.org
Monoacylglycerol Lipase (MAGL) Inhibition
A significant area of investigation for benzylpiperidine derivatives is their activity as inhibitors of Monoacylglycerol Lipase (MAGL). nih.govacs.org MAGL is a serine hydrolase that plays a key role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). unimi.it Inhibition of MAGL is a therapeutic strategy for various conditions, including neurodegenerative diseases and cancer. nih.govunimi.it
Research has led to the discovery of new classes of benzylpiperidine-based compounds that act as potent, reversible, and selective MAGL inhibitors. nih.govunimi.it Studies have identified derivatives with inhibitory concentrations (IC₅₀) in the low nanomolar range. For example, one of the most potent compounds identified in a series, designated as compound 13 , exhibited an IC₅₀ value of 2.0 nM against the isolated enzyme and demonstrated a reversible, competitive mechanism of action. nih.gov The selectivity of these compounds is a key feature, with high selectivity for MAGL over other enzymes in the endocannabinoid system, such as fatty acid amide hydrolase (FAAH) and cannabinoid receptors (CB1 and CB2). nih.gov
Below is a table summarizing the MAGL inhibitory activity of selected benzylpiperidine derivatives from a research study.
| Compound | MAGL IC₅₀ (nM) | FAAH IC₅₀ (µM) |
|---|---|---|
| 7 | 133.9 | 5.9 |
| 10c | 124.6 | > 10 |
| 10d | 107.2 | > 10 |
| 10e | 109.4 | > 10 |
| 13 | 2.0 | > 10 |
Histamine Receptor Antagonism (e.g., H3 Receptor)
The benzylpiperidine structure is a well-established pharmacophore for histamine H3 receptor antagonists. nih.govnih.gov The H3 receptor is primarily found in the central nervous system and acts as an autoreceptor, modulating the release of histamine and other neurotransmitters. wikipedia.org As such, H3 antagonists are being investigated for their potential in treating cognitive disorders and other neurological conditions. wikipedia.org
Studies have described the synthesis and evaluation of numerous benzylpiperidine variations, leading to compounds with high affinity for the human H3 receptor (hH3R). nih.gov Physicochemical properties of these ligands have been optimized to improve their drug-likeness for potential clinical development. nih.gov The affinity of these compounds is often expressed as a pKi value, which is the negative logarithm of the inhibitory constant (Ki). Higher pKi values indicate greater binding affinity.
The following table presents the binding affinities of several benzylpiperidine derivatives at the human H3 receptor.
| Compound | pKi (hH3R) |
|---|---|
| ST-1032 (12) | 9.3 |
| ST-1703 (5) | 8.6 |
| 9b1 | 6.78 |
| 9b2 | 7.09 |
| 9b5 | 6.99 |
| 9b6 | 6.97 |
Preclinical Biological Activity Evaluation in Research Models
In Vitro Cellular and Biochemical Assays
In vitro evaluations for 2-Benzyl-1-(3-phenylpropyl)piperidine and structurally related analogs encompass a range of assays to determine receptor binding affinity, enzyme inhibition, and functional cellular responses, including antiproliferative and antimicrobial activities.
Piperidine-based structures are well-recognized scaffolds for ligands targeting central nervous system receptors, particularly sigma (σ) receptors. sigmaaldrich.com Receptor binding assays, typically conducted with radiolabeled ligands in brain tissue homogenates (e.g., from guinea pig or rat), are employed to determine the affinity of a compound for specific receptor subtypes.
Research on compounds structurally analogous to this compound, such as N-(3-phenylpropyl)-N'-benzylpiperazines, has revealed high affinity for both sigma-1 (σ₁) and sigma-2 (σ₂) receptors. nih.gov The affinity is typically expressed as the inhibition constant (Kᵢ), with lower values indicating higher binding affinity. Studies show that the nature of the substituents and the length of the alkyl chain can modulate both affinity and selectivity. For instance, many N-arylalkylpiperidines demonstrate high-affinity binding to sigma receptors. unict.itresearchgate.net The N-phenylpropyl moiety, in particular, is associated with high affinity for sigma receptors in vitro and in vivo. nih.gov
Table 1: Representative Sigma Receptor Binding Affinities for Analogous Piperidine (B6355638) and Piperazine (B1678402) Compounds
| Compound Type | Receptor Subtype | Binding Affinity (Kᵢ, nM) |
|---|---|---|
| N-(3-phenylpropyl)-N'-benzylpiperazine analog | Sigma-1 (σ₁) | 0.37 - 2.80 |
| N-(3-phenylpropyl)-N'-benzylpiperazine analog | Sigma-2 (σ₂) | 1.03 - 34.3 |
| N-Benzylpiperidine analog (AD353) | Sigma-1 (σ₁) | < 1.0 |
Note: Data is compiled from studies on structurally related compounds to illustrate the expected binding profile. nih.govunict.it
The structural framework of this compound suggests a potential interaction with monoamine transporters due to its resemblance to known uptake inhibitors. Neurotransmitter uptake assays are performed using synaptosomes, which are isolated nerve terminals, to measure the inhibition of dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) reuptake.
Studies on 4-benzylpiperidine (B145979) carboxamide derivatives have shown that these compounds can act as dual or triple reuptake inhibitors. biomolther.org The inhibitory activity, measured as the half-maximal inhibitory concentration (IC₅₀), is sensitive to structural modifications. For example, the length of the linker between the piperidine nitrogen and other aromatic moieties can influence the potency and selectivity of dopamine uptake inhibition. biomolther.org Furthermore, the vesicular monoamine transporter 2 (VMAT2), responsible for packaging monoamines into synaptic vesicles, is another potential target for piperidine-based compounds. nih.govnih.govgoogle.com
Table 2: Representative Monoamine Transporter Inhibition for Analogous Piperidine Derivatives
| Compound Class | Transporter | Inhibition (IC₅₀, nM) |
|---|---|---|
| 4-Benzylpiperidine Carboxamide Analog | SERT | 10 - 100 |
| 4-Benzylpiperidine Carboxamide Analog | NET | 15 - 120 |
Note: Values represent a typical range observed for structurally related reuptake inhibitors and are not specific data for this compound. biomolther.org
The inhibitory activity of piperidine derivatives against various enzymes is a significant area of investigation. Key targets include monoamine oxidases (MAO-A and MAO-B), which are crucial in neurotransmitter metabolism, and cholinesterases (AChE and BChE), which are relevant to neurodegenerative disorders.
Research on pyridazinobenzylpiperidine derivatives has demonstrated potent and selective inhibition of MAO-B, with competitive and reversible kinetics. mdpi.com The substitution pattern on the benzyl (B1604629) ring significantly influences inhibitory potency. mdpi.com Similarly, other piperidine-containing scaffolds have been shown to inhibit butyrylcholinesterase (BChE). sciforum.netnih.gov Kinetic studies determine the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive), providing insights into the drug-enzyme interaction.
Table 3: Representative Enzyme Inhibition Data for Analogous Piperidine Scaffolds
| Compound Class | Enzyme Target | Inhibition (IC₅₀ / Kᵢ, µM) | Type of Inhibition |
|---|---|---|---|
| Pyridazinobenzylpiperidine Analog (S5) | MAO-B | IC₅₀: 0.203 | Competitive, Reversible |
| Pyridazinobenzylpiperidine Analog (S5) | MAO-A | IC₅₀: 3.857 | - |
Note: Data is derived from studies on related benzylpiperidine structures to indicate potential enzymatic activity. mdpi.comsciforum.net
Cell-based functional assays are used to assess a compound's effect on specific cellular functions. One such target is the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), an ion channel critical for fluid and electrolyte balance across epithelial surfaces. nih.gov Assays to measure CFTR activity often involve measuring ion flux, such as iodide efflux or changes in membrane potential using fluorescent probes in cells expressing CFTR. nih.gov
A comprehensive review of publicly available scientific literature reveals no specific data on the evaluation of this compound or closely related analogs for activity at the CFTR channel. This area remains uninvestigated for this particular chemical scaffold.
The piperidine nucleus is a "privileged structure" found in numerous compounds with antiproliferative properties. nih.gov The cytotoxic potential of this compound and its analogs is typically evaluated against a panel of human cancer cell lines, such as those derived from breast (e.g., MCF-7), colon (e.g., HCT-116), and leukemia (e.g., K562, HL60). mdpi.comnih.gov The antiproliferative activity is quantified as the IC₅₀ value, the concentration required to inhibit cell growth by 50%.
Studies on various complex molecules incorporating benzyl-piperidine moieties have demonstrated significant cytotoxic potential. mdpi.comnih.gov For example, amide alkaloids from the Piper genus and synthetic benzoylpiperidine derivatives show IC₅₀ values in the low micromolar to nanomolar range against various cancer cells. nih.govnih.gov The mechanism can involve the induction of apoptosis and cell cycle arrest. mdpi.com
Table 4: Representative Antiproliferative Activity of Compounds Containing Benzyl-Piperidine Motifs
| Cell Line | Cancer Type | Compound Class | Activity (IC₅₀) |
|---|---|---|---|
| MCF-7 | Breast Cancer | Makaluvamine Analog | 1.8 µM |
| HCT-116 | Colon Cancer | Thienopyridine Analog | 25 - 50 nM |
| K562 | Leukemia | Pyrroloquinoxaline Analog | 1 - 5 µM |
Note: Data is compiled from various studies on complex molecules containing the benzyl-piperidine scaffold to show the potential for antiproliferative effects. mdpi.comnih.govnih.govresearchgate.net
Piperidine derivatives are extensively explored for their antimicrobial properties against a broad spectrum of pathogens, including bacteria and fungi. academicjournals.org The antimicrobial efficacy is determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Numerous studies report that N-benzyl piperidine derivatives exhibit potent activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, including multidrug-resistant strains. researchgate.netnih.govbiointerfaceresearch.com Similarly, various piperidine-based compounds have been developed as powerful antifungal agents, targeting pathogens such as Candida albicans and agriculturally relevant oomycetes. acs.orgmdpi.commdpi.com The mechanism of action for some antifungal piperidines involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. mdpi.com
Table 5: Representative Antimicrobial Activity for Piperidine Derivatives
| Organism | Type | Compound Class | Activity (MIC, µg/mL) |
|---|---|---|---|
| Staphylococcus aureus (MRSA) | Gram-positive Bacteria | Benzylidene Butanamide | 4 - 16 |
| Escherichia coli | Gram-negative Bacteria | N-Benzyl Piperidin-4-one | 10 - 50 |
| Candida spp. | Fungal (Yeast) | 4-Aminopiperidine Analog | 1 - 4 |
Note: Data represents the range of activities observed for various classes of piperidine derivatives against microbial pathogens. researchgate.netnih.govmdpi.com
Computational and Theoretical Chemistry Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. For N-benzylpiperidine derivatives, docking studies have been instrumental in elucidating their binding modes with various enzymes and receptors, particularly acetylcholinesterase (AChE), a key target in Alzheimer's disease research.
Research has shown that the N-benzylpiperidine moiety is crucial for interaction within the active site of target proteins. Docking simulations of various derivatives into human AChE have revealed several key interactions. The benzyl (B1604629) group frequently engages in π-π stacking interactions with aromatic residues of the enzyme. mdpi.com For instance, interactions are commonly observed with residues such as Trp286 at the catalytic site and Tyr341, Tyr337, and Tyr72 in other regions of the active site gorge. mdpi.com
In some cases, a double π-π interaction can occur between the ligand's aromatic rings and residues like Trp286, significantly enhancing the stability of the ligand-enzyme complex. mdpi.com Furthermore, the protonated nitrogen of the piperidine (B6355638) ring is predicted to form crucial cation-π interactions with aromatic residues, a common feature for this structural motif. nih.gov Hydrophobic interactions also play a significant role, with the piperidine ring and its substituents fitting into hydrophobic pockets within the enzyme's active site. researchgate.net
A study involving 82 N-benzylpiperidine derivatives docked to mouse AChE highlighted interactions throughout the active site gorge. researchgate.net It was noted that some compounds could form hydrogen bonds with residues like Tyr124 at the peripheral site, an interaction deemed indispensable for the inhibitory activity of certain derivatives. researchgate.net
Table 1: Predicted Interactions of N-Benzylpiperidine Derivatives with Acetylcholinesterase (AChE) Residues from Molecular Docking Studies
| Interaction Type | Interacting Ligand Moiety | Key AChE Residues Involved |
| π-π Stacking | Benzyl group, other aromatics | Trp86, Trp286, Tyr72, Tyr337, Tyr341 |
| Cation-π Interaction | Piperidine Nitrogen (protonated) | Phe294, Trp84 |
| Hydrogen Bonding | Carbonyl oxygen, other acceptors | Tyr124 |
| Hydrophobic Interaction | Piperidine ring, Benzyl group | Trp285, Tyr123, Tyr336, Phe337, Tyr340 |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are essential for predicting the activity of novel compounds and for understanding the physicochemical properties that drive potency.
For derivatives structurally similar to 2-Benzyl-1-(3-phenylpropyl)piperidine, such as 3-(4-benzylpiperidin-1-yl)propylamine congeners acting as CCR5 antagonists, detailed QSAR studies have been conducted. nih.gov These analyses employ various physicochemical descriptors to build a predictive model.
One approach is the Hansch analysis, a linear free-energy related (LFER) model, which has demonstrated the importance of hydrophobicity (π), electronic effects (Hammett sigma, σ), and steric parameters (molar refractivity, STERIMOL values) of the substituents on the phenyl ring for binding affinity. nih.gov Specifically, this analysis highlighted the significance of lipophilicity and the presence of electron-donating substituents for potent CCR5 antagonism. nih.gov
Three-dimensional QSAR (3D-QSAR) techniques like Molecular Shape Analysis (MSA), Receptor Surface Analysis (RSA), and Molecular Field Analysis (MFA) provide further insights. An MSA-derived model showed that a high relative negative charge (RNCG) on substituents enhances binding affinity. nih.gov Conversely, an increase in the relative negative charge surface area (RNCS) was found to be detrimental to activity. nih.gov Molecular shape is also critical; an increase in the molecule's length along a specific axis was conducive to activity, while a larger molecular shadow in a different plane was detrimental. nih.gov
Table 2: Key Descriptors in QSAR Models for Benzylpiperidine Derivatives and Their Influence on Biological Activity
| QSAR Method | Descriptor Type | Descriptor Example | Influence on Activity |
| Hansch Analysis | Hydrophobic | π (pi) | Increased lipophilicity is important for binding affinity. nih.gov |
| Hansch Analysis | Electronic | σ (Hammett sigma) | Electron-donating substituents are favorable for activity. nih.gov |
| 3D-QSAR (MSA) | Charge | RNCG (Relative Negative Charge) | High values are associated with better binding affinity. nih.gov |
| 3D-QSAR (MSA) | Shape/Steric | Lz (Length in Z dimension) | An increase is conducive for activity. nih.gov |
| 3D-QSAR (MSA) | Shape/Steric | Sxz (Area of molecular shadow in XZ plane) | An increase is detrimental to binding affinity. nih.gov |
| 3D-QSAR (MSA) | Physicochemical | JursFPSA_2 (Fractional Charged Partial Surface Area) | Higher values are associated with better binding affinity. nih.gov |
Molecular Dynamics Simulations to Analyze Binding Stability
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. In the context of drug design, MD simulations are crucial for assessing the stability of a ligand-protein complex predicted by molecular docking. By simulating the complex in a dynamic, solvated environment, researchers can verify whether the initial binding pose is maintained.
For N-benzylpiperidine derivatives, MD simulations have been used to confirm the stability of their complexes with targets like AChE. nih.govnih.gov Following docking, the ligand-enzyme complex is subjected to simulations typically lasting for nanoseconds. The stability of the complex is often evaluated by calculating the Root-Mean-Square Deviation (RMSD) of the protein backbone and the ligand's heavy atoms over the course of the simulation. nih.gov
A low and stable RMSD value for both the protein and the ligand indicates that the complex is stable and that the ligand does not diffuse away from the binding pocket. For example, a study on novel AChE inhibitors incorporating a benzylpiperidine scaffold reported an average RMSD value of 2.25 Å for a promising compound, indicating minimal structural changes in the active site residues and a stable binding mode. nih.gov These simulations provide confidence in the interactions predicted by docking and support the hypothesis that the compound can form a favorable and lasting complex with its target. nih.gov
In Silico Prediction of Interaction Profiles
The in silico prediction of interaction profiles involves a combination of computational methods, primarily molecular docking and dynamics, to create a detailed map of how a ligand interacts with its biological target at the atomic level. For the this compound scaffold, these predictions are vital for rational drug design.
The interaction profile is dominated by non-covalent forces. As identified through docking studies, π-π stacking is a predominant interaction, where the aromatic benzyl ring of the ligand aligns with aromatic residues like tryptophan and tyrosine in the target's binding site. mdpi.comresearchgate.net
Another critical predicted interaction is the cation-π interaction. nih.gov The piperidine nitrogen is typically protonated under physiological conditions, carrying a positive charge. This cation can interact favorably with the electron-rich face of aromatic amino acid side chains, strongly anchoring the ligand in the active site. nih.gov
Future Research Directions and Translational Potential
Development of Highly Selective Ligands
The development of ligands with high selectivity for specific biological targets is a cornerstone of modern drug discovery, aiming to maximize therapeutic efficacy while minimizing off-target effects. For scaffolds related to 2-Benzyl-1-(3-phenylpropyl)piperidine, key targets often include sigma-1 and sigma-2 receptors. Future research will likely focus on systematic structural modifications to enhance selectivity for one receptor subtype over the other.
Key strategies may involve:
Stereochemical Control: The chiral center at the 2-position of the piperidine (B6355638) ring is a critical determinant of biological activity. The synthesis and evaluation of individual enantiomers are essential to identify the more potent and selective stereoisomer.
Aromatic Substitution: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) onto the benzyl (B1604629) and phenyl rings can modulate electronic and steric properties, thereby influencing receptor affinity and selectivity. For instance, studies on N-(3-phenylpropyl)-N'-benzylpiperazines, a related class of compounds, have shown that hydrophobicity is a key differentiator between sigma-1 and sigma-2 binding. nih.gov
Piperidine Ring Modification: Altering the piperidine core itself, for example, through conformational constraints or the introduction of additional functional groups, could further refine the interaction with the target's binding pocket.
| Modification Strategy | Rationale | Potential Outcome |
| Introduction of electron-withdrawing groups on the benzyl ring | To alter cation-π interactions within the receptor binding site. nih.gov | Enhanced selectivity for a specific sigma receptor subtype. |
| Variation of the linker length (propyl chain) | To optimize the spatial orientation between the two aromatic moieties. | Improved binding affinity and selectivity. |
| Synthesis of conformationally rigid analogues | To lock the molecule into a bioactive conformation, reducing entropic penalty upon binding. | Increased potency and potential for higher selectivity. |
Design of Multi-Target Directed Ligands
Given the complex and multifactorial nature of many diseases, particularly neurodegenerative disorders like Alzheimer's disease, the design of multi-target directed ligands (MTDLs) has emerged as a promising therapeutic strategy. nih.govnih.gov The N-benzylpiperidine motif is a well-established scaffold for developing MTDLs. nih.govnih.govresearchgate.net The structure of this compound is an excellent candidate for further development into an MTDL.
Future design strategies could involve integrating pharmacophores that target different pathological pathways into a single molecule. For instance, combining a sigma receptor modulating moiety (the parent scaffold) with a fragment capable of inhibiting acetylcholinesterase (AChE), β-secretase-1 (BACE-1), or histone deacetylase (HDAC) could offer a synergistic therapeutic effect for Alzheimer's disease. nih.govnih.gov
| Target Combination | Therapeutic Rationale for Alzheimer's Disease | Design Approach |
| Sigma-1 Receptor Agonism + AChE Inhibition | Neuroprotection and symptomatic improvement of cognitive function. | Incorporating a carbamate (B1207046) or similar AChE-binding moiety onto the phenylpropyl chain. |
| Sigma-2 Receptor Antagonism + BACE-1 Inhibition | Reduction of amyloid-β (Aβ) plaque formation and neuroinflammation. | Fusing or linking the scaffold to a known BACE-1 inhibitor fragment. researchgate.net |
| Sigma-1/Sigma-2 Modulation + HDAC Inhibition | Neuroprotection, anti-inflammatory effects, and epigenetic regulation of genes involved in memory. nih.gov | Attaching a zinc-binding group, such as a hydroxamic acid, to the core structure. |
Exploration of Novel Therapeutic Areas Based on Identified Mechanisms
The pharmacological modulation of sigma receptors has implications far beyond the central nervous system. mdpi.com As the specific mechanisms of action for this compound and its analogues are elucidated, new therapeutic avenues can be explored.
Oncology: Sigma-2 receptors are overexpressed in various tumor cell lines, including breast, lung, and prostate cancers. nih.gov Ligands that bind to these receptors can inhibit cell proliferation and induce apoptosis, suggesting a potential role for novel derivatives as anticancer agents. nih.gov
Infectious Diseases: Recent studies have highlighted the involvement of sigma receptors in viral replication. Ligands targeting both sigma-1 and sigma-2 receptors have demonstrated antiviral activity against SARS-CoV-2 in cellular models, presenting a potential host-targeted strategy for treating COVID-19 and other viral infections. mdpi.com
Pain Management: Sigma-1 receptor ligands are known to modulate opioid analgesia and have intrinsic analgesic properties in models of neuropathic pain. nih.gov Future research could focus on developing analogues with potent anti-nociceptive effects, potentially offering non-opioid pain therapies.
Advanced Synthetic Strategies for Complex Analogues
The creation of novel and structurally complex analogues of this compound requires sophisticated and efficient synthetic methodologies. Moving beyond classical approaches, future work will likely incorporate modern synthetic chemistry to access a wider chemical space with greater control.
Recent advances in the synthesis of highly substituted piperidines include:
Catalytic Asymmetric Synthesis: Employing transition metal catalysts (e.g., rhodium, palladium, nickel) to achieve enantioselective hydrogenation or cyclization reactions, providing access to specific stereoisomers. mdpi.com
Photochemical Methods: Utilizing light-mediated reactions, such as intramolecular cycloadditions, to construct complex bicyclic or spirocyclic piperidine frameworks. mdpi.com
Flow Chemistry: Implementing continuous flow reactors for safer, more efficient, and scalable synthesis, particularly for reactions involving hazardous reagents or intermediates.
| Synthetic Method | Advantage | Application to Analogue Synthesis |
| Intramolecular Reductive Amination | High diastereoselectivity and functional group tolerance. mdpi.com | Synthesis of polysubstituted piperidine rings. |
| Gold-Catalyzed Annulation | Direct assembly of complex piperidine structures from simple starting materials. ajchem-a.com | Creation of novel fused or bridged ring systems. |
| Radical Cyclization | Formation of piperidine rings via C-H activation, allowing for novel bond formations. mdpi.com | Access to previously inaccessible structural analogues. |
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by accelerating the design-make-test-analyze cycle. researchgate.net These computational tools can be powerfully applied to the development of this compound analogues.
Key applications include:
Predictive Modeling: ML algorithms can be trained on large datasets to predict the physicochemical properties, ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles, and biological activities of novel compounds before they are synthesized. nih.govmdpi.com This allows researchers to prioritize the most promising candidates, saving time and resources. cyberleninka.ru
Virtual Screening: AI-powered platforms can screen vast virtual libraries of compounds to identify molecules that are likely to bind to a specific target, such as the sigma-1 or sigma-2 receptor. mdpi.com
De Novo Design: Deep learning and generative models can design entirely new molecules optimized for specific properties, such as high target affinity and selectivity. researchgate.net These models can generate novel ideas for analogues that may not be conceived through traditional medicinal chemistry approaches. oxfordglobal.com
Structure-Based Design: For targets with known 3D structures, AI can enhance molecular docking and dynamics simulations to more accurately predict binding modes and affinities, guiding the rational design of more potent ligands. oxfordglobal.com
The integration of these computational methods will undoubtedly accelerate the translation of promising scaffolds like this compound from initial hits to preclinical candidates. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
